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Introduction
Naftazone (also known as aminaphtone) is a venoactive drug recognized for its vasoprotective

and capillary-stabilizing properties. It is utilized in the management of various vascular

disorders characterized by increased vascular permeability. These application notes provide a

detailed overview and experimental protocols for quantifying the in vitro effects of Naftazone
on vascular permeability, with a focus on its impact on endothelial cell barrier function and the

underlying signaling pathways. The primary mechanism highlighted is the modulation of

Vascular Endothelial (VE)-cadherin expression, a key component of endothelial adherens

junctions, in response to pro-permeability agents such as Vascular Endothelial Growth Factor

(VEGF).

Data Presentation
The following tables summarize the quantitative effects of Naftazone on VEGF-induced

vascular permeability and its role in preserving capillary-like structures, based on published in

vitro studies.

Table 1: Effect of Naftazone on VEGF-Induced Endothelial Permeability
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Treatment Group
Naftazone
Concentration
(µg/mL)

Permeability
(Normalized to
Control)

Statistical
Significance

Control (Untreated) 0 1.00 -

VEGF (50 ng/mL) 0 Increased p < 0.05 vs. Control

VEGF + Naftazone 1
Significantly

Decreased
p < 0.05 vs. VEGF

VEGF + Naftazone 5
Significantly

Decreased
p < 0.05 vs. VEGF

VEGF + Naftazone 10
Significantly

Decreased
p < 0.05 vs. VEGF

VEGF + Naftazone 20
Significantly

Decreased
p < 0.05 vs. VEGF

Data is a representation from Felice F, et al. Phlebology. 2018.[1]

Table 2: Effect of Naftazone on VE-Cadherin Expression in the Presence of VEGF

Treatment Group
Naftazone Concentration
(µg/mL)

VE-Cadherin Expression
(Relative to Control)

Control (Untreated) 0 100%

VEGF (50 ng/mL) 0 Decreased

VEGF + Naftazone 1 - 20 Restored

Data is a representation from Felice F, et al. Phlebology. 2018.[1]

Table 3: Effect of Naftazone Pre-treatment on the Stability of Capillary-like Structures
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Treatment Group Observation at 48 hours

Control (Untreated) Disrupted capillary-like structures

Naftazone (6-hour pre-treatment) Preserved capillary-like structures

Data is a representation from Felice F, et al. Phlebology. 2018.[1]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of VEGF-induced

permeability and the experimental workflow for its assessment.
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Caption: Proposed mechanism of Naftazone in preventing VEGF-induced vascular

permeability.

In Vitro Vascular Permeability Assay Workflow
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Caption: Workflow for the in vitro vascular permeability (Transwell) assay.

Experimental Protocols
In Vitro Vascular Permeability (Transwell) Assay
This protocol details the measurement of endothelial monolayer permeability in response to

Naftazone and VEGF.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium (e.g., EGM-2)

Transwell inserts (e.g., 6.5 mm diameter, 0.4 µm pore size) for 24-well plates

24-well tissue culture plates

Naftazone (dissolved in a suitable vehicle, e.g., DMSO)

Recombinant Human VEGF

Tracer molecule (e.g., FITC-Dextran, 70 kDa)

Phosphate Buffered Saline (PBS)

Fluorometer plate reader

Procedure:

Cell Seeding:

Coat Transwell inserts with a suitable extracellular matrix protein (e.g., collagen or

fibronectin) according to the manufacturer's instructions.
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Seed HUVECs onto the apical side of the Transwell inserts at a density of 1-2 x 10^5

cells/insert in 200 µL of endothelial cell growth medium.

Add 600 µL of growth medium to the basolateral (lower) chamber.

Monolayer Formation:

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until a confluent

monolayer is formed. Monolayer integrity can be assessed by measuring Transendothelial

Electrical Resistance (TEER) or by visual inspection.

Naftazone Treatment:

Prepare working solutions of Naftazone in serum-free medium at various concentrations

(e.g., 1, 5, 10, 20 µg/mL). Include a vehicle control.

Aspirate the medium from the apical and basolateral chambers and replace it with the

Naftazone-containing or vehicle control medium.

Pre-incubate the cells with Naftazone for a specified period (e.g., 6 hours) at 37°C.[2]

VEGF Stimulation:

Prepare a working solution of VEGF (e.g., 50 ng/mL) in serum-free medium.[2]

Add the VEGF solution to the apical chamber of the designated wells. For control wells,

add medium without VEGF.

Incubate for the desired stimulation time (e.g., 2 hours) at 37°C.[2]

Permeability Measurement:

Prepare a solution of FITC-Dextran (e.g., 1 mg/mL) in serum-free medium.

Add the FITC-Dextran solution to the apical chamber.

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

Collect samples from the basolateral chamber at specified time points.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1677905?utm_src=pdf-body
https://www.benchchem.com/product/b1677905?utm_src=pdf-body
https://www.benchchem.com/product/b1677905?utm_src=pdf-body
https://www.benchchem.com/product/b1677905?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2064264/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2064264/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2064264/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantification:

Transfer the collected samples to a black 96-well plate.

Measure the fluorescence intensity using a fluorometer with excitation/emission

wavelengths appropriate for FITC (e.g., 485/528 nm).

Calculate the permeability coefficient or express the data as a fold change relative to the

control group.

VE-Cadherin Expression by Western Blot
This protocol is for assessing the protein levels of VE-cadherin in HUVECs following treatment.

Materials:

HUVECs cultured in 6-well plates

Naftazone

Recombinant Human VEGF

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Primary antibody: anti-VE-cadherin

Primary antibody: anti-GAPDH or anti-β-actin (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system
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Procedure:

Cell Culture and Treatment:

Seed HUVECs in 6-well plates and grow to confluence.

Treat the cells with Naftazone and/or VEGF as described in the permeability assay

protocol.

Cell Lysis:

After treatment, wash the cells with ice-cold PBS.

Lyse the cells with ice-cold RIPA buffer.

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

Protein Quantification:

Determine the protein concentration of the supernatant using a BCA assay.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-VE-cadherin antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Visualize the protein bands using an imaging system.
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Strip the membrane and re-probe with the loading control antibody (or run a parallel gel).

Analysis:

Quantify the band intensities using densitometry software.

Normalize the VE-cadherin band intensity to the loading control.

Capillary-like Structure Formation (Matrigel) Assay
This protocol assesses the ability of Naftazone to stabilize endothelial cell networks.

Materials:

HUVECs

Endothelial Cell Growth Medium

Matrigel Basement Membrane Matrix

Naftazone

96-well tissue culture plate (or other suitable format)

Microscope with imaging capabilities

Procedure:

Plate Coating:

Thaw Matrigel on ice overnight.

Using pre-chilled pipette tips, coat the wells of a 96-well plate with a thin layer of Matrigel

(e.g., 50 µL/well).

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

Cell Seeding and Treatment:
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Harvest HUVECs and resuspend them in medium containing the desired concentrations of

Naftazone or vehicle control.

Seed the cells onto the solidified Matrigel at a density of 1-2 x 10^4 cells/well.

Tube Formation:

Incubate the plate at 37°C in a 5% CO2 incubator.

Monitor the formation of capillary-like structures over time (e.g., 4-24 hours).

Imaging and Analysis:

Capture images of the tube networks at specified time points.

Quantify the extent of tube formation by measuring parameters such as total tube length,

number of junctions, and number of loops using image analysis software (e.g., ImageJ

with the Angiogenesis Analyzer plugin).

Compare the stability of the structures in Naftazone-treated wells to the control wells.[2]

Conclusion
The protocols outlined in these application notes provide a framework for the in vitro

quantification of Naftazone's effects on vascular permeability. The data consistently

demonstrate that Naftazone mitigates VEGF-induced hyperpermeability by stabilizing

endothelial cell junctions, at least in part, through the preservation of VE-cadherin expression.

These methods are valuable tools for researchers in vascular biology and drug development

for further elucidating the mechanisms of vasoprotective compounds and for screening novel

therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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